5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine
Description
5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine is a halogenated derivative of the 2,3-dihydrobenzo[b][1,4]dioxine scaffold, featuring chlorine atoms at positions 5 and 7. This compound is of interest in medicinal chemistry and materials science due to its electronic and steric properties imparted by the chloro substituents. Its molecular formula is C₈H₆Cl₂O₂, with a molecular weight of 205.04 g/mol. The dihydrobenzo[b][1,4]dioxine core consists of a six-membered ring fused with a 1,4-dioxane ring, providing a rigid framework for functionalization .
Properties
Molecular Formula |
C8H6Cl2O2 |
|---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
5,7-dichloro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H6Cl2O2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2H2 |
InChI Key |
YIGAVTGLNOHKAA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization via Epichlorohydrin Route
One common approach to the benzo[b]dioxine core involves reacting substituted 2-hydroxyacetophenone with epichlorohydrin under basic conditions to form the dioxane ring:
- A mixture of substituted 2-hydroxyacetophenone (80 mmol), epichlorohydrin (320 mmol), and ethanol is heated to reflux.
- A solution of potassium hydroxide in ethanol and water is added dropwise over 30 minutes.
- The reaction is stirred for 2 hours and monitored by thin-layer chromatography (TLC).
- After removal of ethanol, the residue is extracted with dichloromethane and purified by flash chromatography to yield the cyclized product.
Detailed Preparation Procedure
Based on the most reliable and detailed literature data, the preparation of 5,7-Dichloro-2,3-dihydrobenzo[b]dioxine can be summarized in the following multi-step process:
Research Findings and Analytical Data
- The cyclization reaction monitored by TLC typically completes within 2 hours under reflux conditions.
- Purified 5,7-Dichloro-2,3-dihydrobenzo[b]dioxine is obtained as a white solid.
- Melting points and spectroscopic data (FT-IR, NMR) confirm the structure; for example, typical melting points for related derivatives range between 210°C and 246°C depending on substitution.
- Chlorination reactions are sensitive to temperature and atmosphere; inert conditions improve yields and selectivity.
- Flash chromatography on silica gel with solvents such as petroleum ether and ethyl acetate is effective for purification.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The chlorine substituents at positions 5 and 7 activate specific sites for electrophilic substitution. Key reactions include:
Nitration
Reaction with nitric acid introduces nitro groups at activated positions. A representative protocol involves:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃ (40 mL) in acetic acid | 40–45°C, 2 h | 5,7-Dichloro-6-nitro derivative | 27% |
The nitration occurs preferentially at the 6-position due to electron-directing effects of chlorine .
Bromination
Bromine reacts under acidic conditions to form dihalogenated derivatives:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Br₂ (3.16 g) in acetic acid | 120°C, 2 h | 5,7-Dichloro-6,8-dibromo analog | 60% |
The reaction proceeds via electrophilic attack at the 6- and 8-positions, facilitated by the electron-withdrawing chlorine groups .
Nucleophilic Aromatic Substitution
The chlorine atoms undergo displacement under specific conditions:
Sulfonation
Chlorosulfonic acid replaces chlorine with sulfonic acid groups:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| ClSO₃H (670 g) | 55°C, N₂ atmosphere | 5-Chlorosulfonyl-7-chloro analog | 93.5% |
This reaction highlights the compound’s utility in synthesizing sulfonamide precursors for drug development .
Transition Metal-Catalyzed Coupling
Palladium-mediated reactions enable functionalization of the aromatic core:
Suzuki Coupling
Aryl boronic acids couple to form biaryl derivatives:
| Catalysts/Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd(OAc)₂, SDP(O) ligand | 90°C, DMF, 20 h | 5,7-Dichloro-6-aryl derivative | 85% |
The SDP(O) ligand enhances enantioselectivity and yield in cross-couplings .
Sulfonamide Formation
Reaction with 4-methylbenzenesulfonyl chloride forms sulfonamides:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| TosCl, Na₂CO₃ (10%) | pH 9–10, RT | N-Tosyl-5,7-dichloro derivative | 75% |
This method is critical for generating bioactive analogs targeting PARP enzymes .
Knoevenagel Condensation
Reaction with aldehydes forms α,β-unsaturated derivatives:
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Aldehyde, LiOH | DMF, 70°C, 4 h | Styryl-substituted analog | 82% |
Stability and Side Reactions
The compound degrades under harsh conditions:
-
Thermolysis : At 47°C in THF, reductive elimination occurs, forming dehalogenated byproducts (16% yield) .
-
Acid Hydrolysis : Prolonged exposure to HCl leads to ring-opening reactions, yielding catechol derivatives .
Comparative Reactivity
The chlorine substitution pattern differentiates its reactivity from analogs:
Scientific Research Applications
There seems to be a misunderstanding in the query, as the provided search results focus on 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine , not 5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine. Therefore, the following information will be based on 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine .
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine is a polycyclic aromatic compound featuring a dioxine structure, composed of two fused benzene rings and a dioxin moiety, with two chlorine substituents at the 6 and 7 positions of the benzo[b][1,4]dioxine framework. It has a molecular formula of C8H6Cl2O2 and a molecular weight of approximately 205.04 g/mol.
Scientific Research Applications
6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine has applications in various fields:
- Pharmaceuticals It has potential as a PARP inhibitor, which is of interest in cancer therapy due to their role in DNA repair mechanisms.
- Studies have explored the interactions of 6,7-dichloro-2,3-dihydrobenzo[b][1,4]dioxine with various biological targets. The uniqueness of 6,7-dichloro-2,3-dihydrobenzo[b][1,4]dioxine lies in its specific chlorine substitution pattern and its potential biological activity as a PARP inhibitor. This distinct combination may offer unique pathways for therapeutic applications not found in similar compounds.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|
| 5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine | C₈H₆Cl₂O₂ | 205.04 | Cl (5,7) | Medicinal chemistry, materials science |
| 6,7-Dibromo-2,3-dihydrobenzo[b][1,4]dioxine | C₈H₆Br₂O₂ | 293.94 | Br (6,7) | Organic synthesis, hazardous material |
| 5-Bromo-8-methoxy-2,3-dihydrobenzo[b][1,4]dioxine | C₉H₉BrO₃ | 245.07 | Br (5), OCH₃ (8) | Pharmaceuticals, agrochemicals |
| 5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine | C₆H₄Cl₂O₂S | 223.07 | Cl (5,7), S in ring | Conductive polymers, electronics |
Biological Activity
5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine is a compound of significant interest due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H6Cl2O2
- Molecular Weight : 205.04 g/mol
The compound features a dioxine structure that contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to:
- Inhibit Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes like proliferation and apoptosis.
- Modulate Receptor Activity : It can bind to cellular receptors, influencing signaling pathways that regulate cell growth and survival.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| P388 Murine Leukemia | < 5 | Significant cytotoxicity |
| HCT116 Human Colon | < 10 | Induces apoptosis |
The compound's mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression .
Antiviral Activity
In addition to antitumor effects, this compound has shown antiviral properties against Herpes simplex virus and Polio virus. Its mechanism likely involves interference with viral replication processes .
Antimicrobial Activity
This compound also demonstrates antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 25 |
| P. aeruginosa | 50 |
| B. subtilis | 25 |
This activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic functions .
Case Study: Antitumor Efficacy
In a recent study examining the antitumor efficacy of this compound on ovarian cancer cells, it was found that the compound significantly reduced cell viability in a dose-dependent manner. The study utilized various concentrations and observed morphological changes indicative of apoptosis at higher doses .
Research Findings on Mechanisms
A detailed investigation into the mechanisms revealed that the compound's interaction with heat shock factor 1 (HSF1) plays a crucial role in its biological activity. It inhibits HSF1-mediated heat shock protein expression, which is often upregulated in cancer cells to promote survival under stress conditions .
Q & A
Q. What are the recommended synthetic routes for 5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine, and how can purity be optimized?
Answer: Synthesis typically involves halogenation of the parent dihydrobenzo[b][1,4]dioxine scaffold using chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions. Key steps include:
- Regioselective chlorination : Optimize temperature (40–60°C) and stoichiometry to target the 5,7-positions while minimizing polychlorinated byproducts .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Membrane separation technologies (e.g., nanofiltration) may enhance purity for large-scale synthesis .
- Validation : Confirm purity via HPLC (>95%) and monitor chlorination efficiency using mass spectrometry (MS) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Answer:
- Single-crystal X-ray diffraction : Resolves bond angles (e.g., C–C = 1.39–1.42 Å) and confirms regiochemistry of chlorine substitution .
- NMR spectroscopy : ¹H NMR (CDCl₃) identifies dihydrobenzo protons (δ 4.2–4.5 ppm) and aromatic protons (δ 6.8–7.2 ppm), while ¹³C NMR distinguishes carbonyl and chlorinated carbons .
- FTIR : Detects C–O–C stretching (1250–1300 cm⁻¹) and C–Cl vibrations (550–650 cm⁻¹) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Toxicity Mitigation : Use fume hoods and PPE (gloves, lab coats) due to potential endocrine-disrupting effects common to chlorinated dioxins .
- Waste Management : Collect chlorinated byproducts in halogen-resistant containers for incineration to prevent environmental release .
- Exposure Monitoring : Regularly test lab air for dioxin residues using GC-MS to ensure compliance with OSHA guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data between different chlorinated dioxin derivatives?
Answer:
- Comparative Analysis : Use in vitro assays (e.g., AhR receptor binding) to quantify toxicity differences between 5,7-dichloro derivatives and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) .
- Metabolomic Profiling : Track metabolites (e.g., hydroxylated derivatives) via LC-HRMS to identify bioactivation pathways unique to 5,7-substitution .
- Dose-Response Modeling : Apply Hill equation models to distinguish non-linear toxicity trends and identify threshold concentrations .
Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing chlorine atoms enhance reactivity at the 2,3-dihydro positions .
- Reaction Path Search Algorithms : Use quantum chemical software (e.g., Gaussian) to simulate chlorination pathways and optimize transition states .
- Machine Learning : Train models on existing dioxin reaction datasets to predict regioselectivity in cross-coupling reactions .
Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound?
Answer:
- Variable Screening : Test factors like temperature (X₁), catalyst loading (X₂), and solvent polarity (X₃) using a 2³ factorial design to identify critical parameters .
- Response Surface Methodology (RSM) : Model interactions between variables to maximize yield. For example, higher temperatures (60°C) and polar aprotic solvents (DMF) improve chlorination efficiency .
- Robustness Testing : Validate optimal conditions via triplicate runs and assess reproducibility using ANOVA (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
